2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-(2-isopropyl-5-methylphenoxy)acetate
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE: is a complex organic compound that features a phthalimide group and a phenoxyacetic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE typically involves the following steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.
Esterification: The phthalimide derivative is then reacted with 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETIC ACID in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced forms of the phthalimide group.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Polymer Science: It can be incorporated into polymer backbones to impart specific properties such as thermal stability.
Biology and Medicine:
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules for various applications, including drug delivery and imaging.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: It may serve as a precursor for the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phthalimide group is known to interact with various biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-5,7,12,14-TETRAHYDRO-5,12-DIAZAPENTACEN-7,14-DIONE
Uniqueness:
- Structural Features: The presence of both a phthalimide group and a phenoxyacetic acid ester in a single molecule is relatively unique, providing a combination of properties not commonly found in other compounds.
- Reactivity: The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it versatile for different applications.
- Applications: Its potential applications in diverse fields such as drug development, materials science, and agriculture highlight its multifunctionality.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C22H23NO5/c1-14(2)16-9-8-15(3)12-19(16)28-13-20(24)27-11-10-23-21(25)17-6-4-5-7-18(17)22(23)26/h4-9,12,14H,10-11,13H2,1-3H3 |
InChI Key |
SZDOJSFVVWYIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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